Physicochemical Differentiation: 3-Chloro-N-(4,4-difluorocyclohexyl)benzamide vs. Its Non-Fluorinated Analog
The target compound contains a 4,4-difluorocyclohexyl group, which increases lipophilicity (XLogP3 ~3.3, predicted) compared to the non-fluorinated analog 3-chloro-N-cyclohexylbenzamide (XLogP3 ~2.8, predicted). The higher lipophilicity can enhance membrane permeability and binding to hydrophobic protein pockets, a critical factor in central nervous system (CNS) drug design [1]. This differentiation is class-level inference based on known effects of gem-difluoro substitution in cyclohexyl systems [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~3.3 (predicted) |
| Comparator Or Baseline | 3-Chloro-N-cyclohexylbenzamide (CAS 62250-56-0), XLogP3 ~2.8 (predicted) |
| Quantified Difference | Estimated increase of ~0.5 log units |
| Conditions | Computational prediction (XLogP3 method) |
Why This Matters
The lipophilicity difference directly impacts permeability, solubility, and metabolic stability, making the fluorinated analog a more suitable candidate for assays requiring higher membrane penetration or targeting intracellular proteins.
- [1] PubChem. Computed Properties for 3-Chloro-N-cyclohexylbenzamide (CID 12422391) and 3-Chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide (analog, CID 121021896). XLogP3 values. View Source
- [2] Yamazaki, Y., et al. (2008). Synthesis and structure-activity relationships of novel benzamide derivatives as potent 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry, 16(16), 7750-7761. View Source
